molecular formula C5H4N4O B1436774 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one CAS No. 23431-04-1

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one

Cat. No.: B1436774
CAS No.: 23431-04-1
M. Wt: 136.11 g/mol
InChI Key: FITNPEDFWSPOMU-UHFFFAOYSA-N
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Description

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the class of triazolopyridines

Biochemical Analysis

Biochemical Properties

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in physiological processes . The inhibition of these enzymes by this compound can lead to significant biochemical changes, including alterations in pH regulation and neurotransmitter breakdown.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play pivotal roles in cell growth and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to active sites of enzymes, leading to their inhibition or activation . This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 can also affect its metabolic fate and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential. For instance, its accumulation in the liver can enhance its hepatoprotective effects, while its distribution in the brain can affect neurological functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired triazolopyridine structure . Another method involves the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazolopyridine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the triazolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyridine derivatives, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITNPEDFWSPOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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